molecular formula C10H13BrO4 B14150824 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene CAS No. 169776-14-1

1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene

Cat. No.: B14150824
CAS No.: 169776-14-1
M. Wt: 277.11 g/mol
InChI Key: WMMGMMPFIATGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4. It is a derivative of benzene, where the benzene ring is substituted with bromine, methoxy, and methoxymethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene typically involves the bromination of 4,5-dimethoxy-2-(methoxymethoxy)benzene. One common method is the double Stille cross-coupling reaction. In this process, this compound is reacted with bis-(tributylstannyl)acetylene to produce diarylacetylene. This intermediate can then undergo further reactions, such as Diels–Alder cycloaddition, to form various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine atom or the aromatic ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Stille or Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and organostannanes or boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene involves its reactivity towards various chemical reagents. The bromine atom can act as a leaving group in substitution reactions, while the methoxy and methoxymethoxy groups can participate in electron-donating or withdrawing interactions. These properties make the compound versatile in forming new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methoxybenzene
  • 1-Bromo-4-methoxybenzene
  • 1-Bromo-2,5-dimethoxybenzene
  • 4-Bromo-1,2-dimethoxybenzene

Uniqueness

1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups on the benzene ring

Properties

CAS No.

169776-14-1

Molecular Formula

C10H13BrO4

Molecular Weight

277.11 g/mol

IUPAC Name

1-bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene

InChI

InChI=1S/C10H13BrO4/c1-12-6-15-8-5-10(14-3)9(13-2)4-7(8)11/h4-5H,6H2,1-3H3

InChI Key

WMMGMMPFIATGIH-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C(=C1)OC)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.